![molecular formula C37H31BrO2S2 B14150203 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- CAS No. 87033-96-3](/img/structure/B14150203.png)
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and thioether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The process generally involves the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- has several applications in scientific research:
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mecanismo De Acción
The mechanism of action for 1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, depending on the specific application. The compound’s aromatic rings and thioether linkages allow it to engage in π-π interactions and hydrogen bonding, which can influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triphenyl-1,5-pentanedione: Similar in structure but lacks the bromophenyl and thioether groups.
4-Bromophenyl derivatives: Compounds like 4-bromophenyl-4,6-dichloropyrimidine share the bromophenyl group but differ in other structural aspects.
Uniqueness
1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl- is unique due to its combination of multiple aromatic rings, bromophenyl group, and thioether linkages. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
87033-96-3 |
|---|---|
Fórmula molecular |
C37H31BrO2S2 |
Peso molecular |
651.7 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)sulfanyl]-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C37H31BrO2S2/c1-25-13-21-31(22-14-25)41-36(34(39)28-9-5-3-6-10-28)33(27-17-19-30(38)20-18-27)37(35(40)29-11-7-4-8-12-29)42-32-23-15-26(2)16-24-32/h3-24,33,36-37H,1-2H3 |
Clave InChI |
ZFQBUMZYSNAKNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC(C(C2=CC=C(C=C2)Br)C(C(=O)C3=CC=CC=C3)SC4=CC=C(C=C4)C)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)
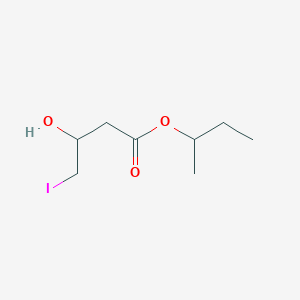
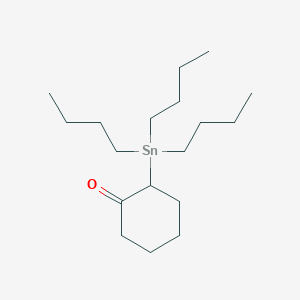
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
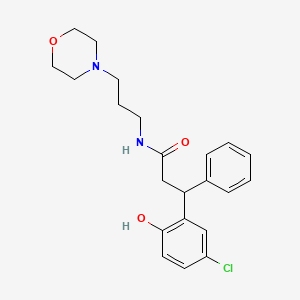
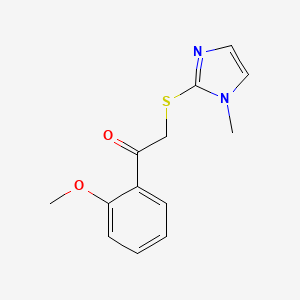
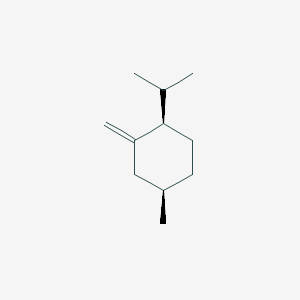
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)




